molecular formula C12H15NO2 B13667511 2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13667511
M. Wt: 205.25 g/mol
InChI Key: MGIXRWZPOITBPC-UHFFFAOYSA-N
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Description

2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties and applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its benzene ring fused with an oxazine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is favored for its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation can reduce the oxazine ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazines.

Scientific Research Applications

2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and π-π interactions, influencing its binding to proteins and other biomolecules. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
  • 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester

Uniqueness

2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to other benzoxazines, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2,6-diethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H15NO2/c1-3-8-5-6-11-9(7-8)13-12(14)10(4-2)15-11/h5-7,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

MGIXRWZPOITBPC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)CC

Origin of Product

United States

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